REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1N)([CH3:3])[CH3:2].N([O-])=O.[Na+].S(=O)(=O)(O)N.[BrH:20]>O>[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[Br:20])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeSO4
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting thick suspension is stirred at 80° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to −10° C.
|
Type
|
CUSTOM
|
Details
|
does not exceed −5° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C.
|
Type
|
WAIT
|
Details
|
is metered within about 30 minutes into a solution
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred for another 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
without further heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with 50 ml each time of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with 25 ml each time of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |